Dalacin (TN)
Vue d'ensemble
Description
Dalacin, also known as clindamycin, is a lincosamide antibiotic used to treat a variety of bacterial infections. It is effective against anaerobic bacteria and certain protozoans. Clindamycin is commonly used to treat infections of the respiratory tract, skin, soft tissues, and bones, as well as dental infections and bacterial vaginosis .
Méthodes De Préparation
Clindamycin is synthesized from lincomycin, a naturally occurring antibiotic. The synthetic route involves the 7(S)-chloro-substitution of the 7®-hydroxyl group of lincomycin. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent . Industrial production methods involve fermentation processes using Streptomyces lincolnensis, followed by chemical modification to produce clindamycin .
Analyse Des Réactions Chimiques
Clindamycin undergoes various chemical reactions, including:
Oxidation: Clindamycin can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of clindamycin can lead to the formation of deschloroclinamycin. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Clindamycin can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Applications De Recherche Scientifique
Clindamycin has a wide range of scientific research applications:
Chemistry: Clindamycin is used as a model compound in studies of antibiotic synthesis and modification.
Biology: It is used to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Mécanisme D'action
Clindamycin works by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria by interfering with the transpeptidation reaction, which is essential for the elongation of the peptide chain during protein synthesis . The molecular targets include the bacterial ribosome and the pathways involved in protein synthesis .
Comparaison Avec Des Composés Similaires
Clindamycin is similar to other lincosamide antibiotics, such as lincomycin. clindamycin has improved pharmacokinetic properties and a broader spectrum of activity. Unlike lincomycin, clindamycin is effective against certain protozoans and has better oral bioavailability . Other similar compounds include erythromycin and azithromycin, which are macrolide antibiotics with a similar mechanism of action but different chemical structures .
Activité Biologique
Dalacin, known generically as clindamycin, is an antibiotic that exhibits significant biological activity against a variety of bacterial pathogens. This article delves into its mechanisms of action, spectrum of activity, clinical applications, and recent research findings.
Clindamycin primarily exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 23S rRNA component of the 50S ribosomal subunit, leading to the disruption of peptide bond formation during protein elongation. This binding not only impedes ribosome assembly but also affects the translation process, ultimately inhibiting bacterial growth and replication .
Key Mechanisms:
- Inhibition of Peptide Bond Formation : Clindamycin targets the peptidyl transferase loop in domain V of 23S rRNA .
- Structural Mimicry : Its structure resembles that of tRNA molecules, which aids in its binding to the ribosome .
Spectrum of Activity
Clindamycin has a narrow spectrum of activity, primarily effective against:
- Gram-positive Bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.
- Anaerobic Bacteria : Such as Bacteroides fragilis and Propionibacterium acnes .
Clinical Applications
Clindamycin is used in various clinical settings, including:
- Skin and Soft Tissue Infections : Particularly those caused by susceptible strains of Staphylococcus and Streptococcus.
- Bone Infections : Effective against osteomyelitis due to its ability to penetrate bone tissue.
- Acne Treatment : Topically applied clindamycin is effective against acne vulgaris by targeting Propionibacterium acnes .
Recent Research Findings
Recent studies have highlighted the impact of clindamycin on biofilm formation, particularly in Staphylococcus aureus. Subinhibitory concentrations of clindamycin were found to enhance biofilm mass and alter its composition by increasing extracellular DNA (eDNA) content. This finding suggests that clindamycin may have a dual role in managing biofilm-associated infections by both inhibiting bacterial growth and modifying biofilm dynamics .
Table: Summary of Clindamycin's Biological Activity
Aspect | Details |
---|---|
Mechanism | Inhibits protein synthesis by binding to 50S ribosomal subunit |
Target Bacteria | Gram-positive cocci, anaerobes |
Clinical Uses | Skin infections, osteomyelitis, acne treatment |
Biofilm Impact | Enhances biofilm formation; increases eDNA content |
Case Studies
- Biofilm Formation in Staphylococcus aureus :
- Acne Treatment Efficacy :
Propriétés
IUPAC Name |
(2S,4R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10-,11+,12?,13+,14-,15-,16-,18-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODDLQVRAJAJM-GQYOKNPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)NC([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)C(C)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21462-39-5 | |
Record name | Clindamycin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.